molecular formula C10H7BrO B15067856 2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one

2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one

Cat. No.: B15067856
M. Wt: 223.07 g/mol
InChI Key: PZLKGKLADWXNKJ-UHFFFAOYSA-N
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Description

2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one is a complex organic compound with a unique structure that includes a bromine atom and a cyclopropane ring fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by cyclization to form the cyclopropane ring. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one exerts its effects involves interactions with various molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, its structure allows it to participate in cycloaddition reactions, which are important in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    1,6a-Dihydrocyclopropa[a]inden-6(1aH)-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Chloro-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    2-Iodo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one:

Uniqueness

2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and other research applications.

Properties

Molecular Formula

C10H7BrO

Molecular Weight

223.07 g/mol

IUPAC Name

2-bromo-1a,6a-dihydro-1H-cyclopropa[a]inden-6-one

InChI

InChI=1S/C10H7BrO/c11-8-3-1-2-5-9(8)6-4-7(6)10(5)12/h1-3,6-7H,4H2

InChI Key

PZLKGKLADWXNKJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(=O)C3=C2C(=CC=C3)Br

Origin of Product

United States

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